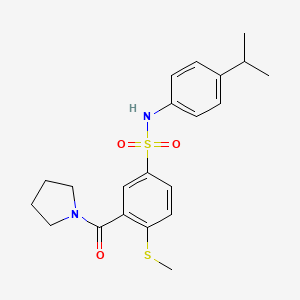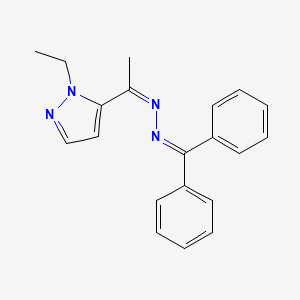![molecular formula C16H17N5O3 B4580743 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)
2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds structurally related to 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine involves complex procedures that result in optically active forms with high purities, indicating the compound's potential for various pharmacological applications (Ashimori et al., 1991). Methods for creating N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, highlighting the versatility in synthesis, have been developed, showcasing the compound's adaptability for further chemical modifications (Makarov et al., 1994).
Applications De Recherche Scientifique
Cerebral Protective Agents
Research on 4-arylpyrimidine derivatives, including compounds structurally related to 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine, has demonstrated their potential as cerebral protective agents. These compounds have shown anti-anoxic (AA) activity in mice and anti-lipid peroxidation (ALP) activities. Their structure-activity relationships indicate a significant potential for treating cerebral conditions such as anoxia and lipid peroxidation-related brain injuries (Kuno et al., 1992).
Antimicrobial and Antihistaminic Activities
Novel pyrimidines synthesized from chalcones and guanidine HCl, similar in structure to the compound , have been evaluated for their antimicrobial and anti-histaminic activities. These studies have shown that such compounds can possess significant anti-histaminic activity, providing a potential pathway for the development of new therapeutic agents (Rahaman et al., 2009).
Antitubercular and Antileishmanial Activities
Derivatives of 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine have been explored for their potential in treating tuberculosis and neglected tropical diseases like visceral leishmaniasis. This research has led to the identification of compounds with significant activity against these diseases, highlighting the versatility of this chemical framework in developing novel therapeutic agents (Thompson et al., 2016).
Photochemical Devices
In the realm of material science, derivatives incorporating the nitrophenyl group, akin to 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine, have been investigated for their application in photoinduced charge separation, a critical aspect of developing molecular photochemical devices. These studies provide insights into the structural requirements for effective charge separation, contributing to advancements in photovoltaic technologies (McGarrah et al., 2001).
Anticancer Properties
Research into platinum(II) and palladium(II) complexes with derivatives similar to 2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine has uncovered their potential to overcome cisplatin resistance in cancer treatment. These compounds exhibit significant antibacterial effects and induce DNA strand breakage, offering a promising approach to developing new anticancer therapies (Kovala‐Demertzi et al., 2003).
Propriétés
IUPAC Name |
2-(2-nitrophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-15(12-13-4-1-2-5-14(13)21(23)24)19-8-10-20(11-9-19)16-17-6-3-7-18-16/h1-7H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWYBPECZFPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitrophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(benzyloxy)benzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4580671.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4580679.png)
![4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)
![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)

![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)
![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)
![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)
![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4580753.png)